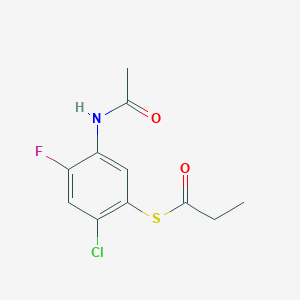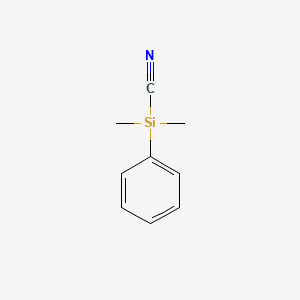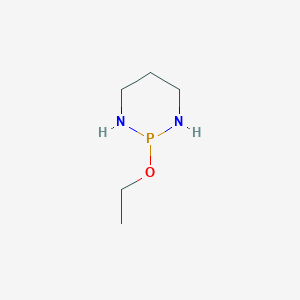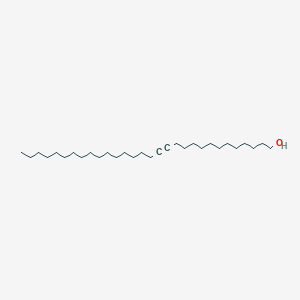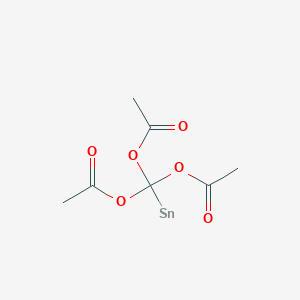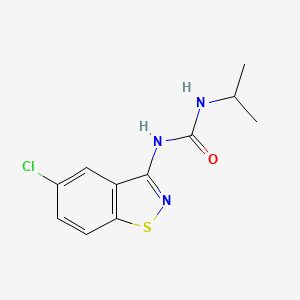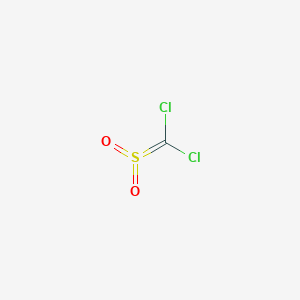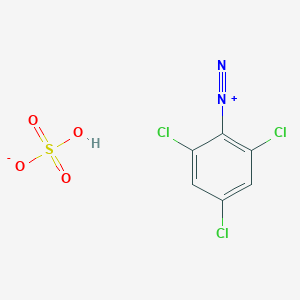
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate is an aromatic diazonium salt derived from 2,4,6-trichlorobenzene Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate typically involves the diazotization of 2,4,6-trichloroaniline. The process begins with the nitration of 1,3,5-trichlorobenzene to form 2,4,6-trichloronitrobenzene, which is then reduced to 2,4,6-trichloroaniline. The diazotization reaction is carried out by treating 2,4,6-trichloroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of sulfuric acid to yield the diazonium salt .
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves continuous flow processes to ensure safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of decomposition and ensuring high yields.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions
Coupling Reactions: The diazonium salt can couple with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used reagents.
Coupling Reactions: Phenols and aromatic amines in basic conditions are typical reagents.
Major Products
Applications De Recherche Scientifique
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Comparaison Avec Des Composés Similaires
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate can be compared with other diazonium salts such as:
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium tetrafluoroborate
- 2,4-Dichlorobenzenediazonium chloride
Uniqueness
The presence of three chlorine atoms on the benzene ring in this compound imparts unique reactivity and selectivity in substitution and coupling reactions compared to other diazonium salts .
Similar Compounds
- Benzenediazonium chloride : Commonly used in azo dye synthesis .
- 4-Nitrobenzenediazonium tetrafluoroborate : Known for its use in electrophilic aromatic substitution reactions .
- 2,4-Dichlorobenzenediazonium chloride : Similar in structure but with different reactivity due to the absence of one chlorine atom .
Propriétés
Numéro CAS |
98213-13-9 |
|---|---|
Formule moléculaire |
C6H3Cl3N2O4S |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
hydrogen sulfate;2,4,6-trichlorobenzenediazonium |
InChI |
InChI=1S/C6H2Cl3N2.H2O4S/c7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h1-2H;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
WHZFSDFHJQEIIH-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1Cl)[N+]#N)Cl)Cl.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



